N-3-(1-Butynyl)-benzylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-methyl-2-propynyl)benzylamine can be synthesized through the reaction of benzylamine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of N-(1-methyl-2-propynyl)benzylamine involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-propynyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
N-(1-methyl-2-propynyl)benzylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving enzyme inhibition and neurotransmitter regulation.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
N-(1-methyl-2-propynyl)benzylamine exerts its effects by inhibiting the enzyme monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters such as dopamine, thereby increasing their levels in the brain. The compound binds covalently to the flavin adenine dinucleotide (FAD) cofactor of MAO-B, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A more potent and selective MAO-B inhibitor with similar applications.
Phenelzine: A non-selective MAO inhibitor used as an antidepressant.
Uniqueness
N-(1-methyl-2-propynyl)benzylamine is unique due to its specific inhibition of MAO-B, which makes it particularly useful in research related to neurodegenerative diseases. Its chemical structure also allows for various modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
63991-03-7 |
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Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-benzylbut-3-yn-2-amine |
InChI |
InChI=1S/C11H13N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h1,4-8,10,12H,9H2,2H3 |
InChI Key |
DRBAJMGSRKIURK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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